molecular formula C10H10N2 B2821527 N-methylquinolin-3-amine CAS No. 343330-71-2

N-methylquinolin-3-amine

Cat. No. B2821527
Key on ui cas rn: 343330-71-2
M. Wt: 158.204
InChI Key: LDSALEAEBWQIDS-UHFFFAOYSA-N
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Patent
US08394828B2

Procedure details

A solution of quinolin-3-ylamine (5.2 g, 36.1 mmol) and trifluoroacetic acid (catalytic) in triethyl orthoformate (30 mL) was heated at reflux for 6 hours. The solvent was evaporated in vacuo, and the residue was dissolved in ethanol (50 mL). Sodium borohydride tablets (2.5 g, 0.203 mol) was added to the solution, and the resultant mixture was stirred at room temperature for 2.5 days. The mixture was partitioned between water and dichloromethane. The organic layer was separated, washed with water and dried over sodium sulfate. The solvent was evaporated in vacuo, to give the product, 5.35 g (94%), an oil, which crystallized on standing. MS: m/z 159 (MH+). 1H NMR (CDCl3): 2.90 (d, 3 H), 4.15 (br s, 1 H), 6.97 (d, 1 H), 7.36-7.47 (m, 2 H), 7.55-7.65 (m, 1 H), 7.91-7.96 (m, 1 H) and 8.42 (d, 1 H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([NH2:11])[CH:2]=1.F[C:13](F)(F)C(O)=O>C(OCC)(OCC)OCC>[CH3:13][NH:11][C:3]1[CH:2]=[N:1][C:10]2[C:5]([CH:4]=1)=[CH:6][CH:7]=[CH:8][CH:9]=2

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(OCC)(OCC)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resultant mixture was stirred at room temperature for 2.5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethanol (50 mL)
ADDITION
Type
ADDITION
Details
was added to the solution
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water and dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the product, 5.35 g (94%)
CUSTOM
Type
CUSTOM
Details
an oil, which crystallized

Outcomes

Product
Details
Reaction Time
2.5 d
Name
Type
Smiles
CNC=1C=NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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